![molecular formula C18H34O3 B1254622 (8E,10S)-10-Hydroxy-8-octadecenoic acid CAS No. 263023-34-3](/img/structure/B1254622.png)
(8E,10S)-10-Hydroxy-8-octadecenoic acid
Overview
Description
(8E,10S)-10-Hydroxy-8-octadecenoic acid, also known as 10-HETE, is a naturally occurring hydroxy fatty acid that is produced by human cells. It is an important lipid mediator of inflammation and is involved in a variety of physiological processes, including cell proliferation and differentiation, angiogenesis, and immune regulation. 10-HETE is also known to be involved in various pathological conditions, such as cancer, cardiovascular disease, and asthma.
Scientific Research Applications
Biotransformation and Production
- Biotransformation of Oleic Acid : (8E,10S)-10-Hydroxy-8-octadecenoic acid is produced through the biotransformation of oleic acid. Pseudomonas sp. 42A2 has been used to convert oleic acid into this compound, demonstrating effective biotransformation in immobilized systems (Culleré et al., 2001).
- Production by Pseudomonas aeruginosa : A microbial isolate, Pseudomonas aeruginosa, has been found to produce (8E,10S)-10-Hydroxy-8-octadecenoic acid from oleic acid, highlighting its capability in microbial production processes (Kim, Gardner & Hou, 2000).
Chemical Identification and Analysis
- Separation and Identification Techniques : Techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and gas chromatography-mass spectrometry (GC-MS) have been used for the separation and identification of 10-hydroxy-12-octadecenoic acid in human adipocere (Takatori, Terazawa, Nakano & Matsumiya, 1983).
Biological and Industrial Potential
- Antifungal and Antibacterial Activities : Compounds like 7,10-dihydroxy-8(E)-octadecenoic acid have been identified to possess antimicrobial activity against pathogenic fungal strains and plant pathogenic bacteria, demonstrating the potential biological applications of these compounds (Martin-Arjol et al., 2010; Sohn, Bae, Hou & Kim, 2013).
- Enzyme Inhibitory Activities : 10-Hydroxy-8(E)-octadecenoic acid has shown strong anti-alpha-glucosidase activity, which could be beneficial for developing medicinal preparations or functional food for diabetes and related symptoms (Paul, Hou & Kang, 2010).
Synthesis and Chemical Characterization
- Stereoselective Synthesis : Studies have described the stereoselective synthesis of unsaturated C-18 hydroxy fatty acids, including 10-hydroxy-8E-octadecenoic acid, highlighting the chemical processes involved in synthesizing these compounds (Rao, Reddy, Purandare & Varaprasad, 1987).
Role in Bioconversion Processes
- Conversion of Linoleic Acid : 10-Hydroxy-cis-12-octadecenic acid plays a role in transforming linoleic acid into conjugated linoleic acid by bifidobacteria, emphasizing its significance in metabolic pathways (Gao et al., 2019).
properties
IUPAC Name |
(E,10S)-10-hydroxyoctadec-8-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFKZNLXJKTLQ-VMEIHUARSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8E,10S)-10-Hydroxy-8-octadecenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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